N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide is a triazine derivative featuring a pivalamide (tert-butyl carboxamide) group attached via a methylene bridge to the triazine core. The compound’s structure includes two dimethylamino substituents at the 4- and 6-positions of the triazine ring, which confer electron-donating properties and influence its reactivity and solubility. This compound is of interest in medicinal and agrochemical research due to the structural versatility of triazines and the stability imparted by the pivalamide group .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-13(2,3)10(20)14-8-9-15-11(18(4)5)17-12(16-9)19(6)7/h8H2,1-7H3,(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBMLUSOUTGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
- Dissolve 4,6-bis(dimethylamino)-1,3,5-triazine in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous acids, the pivalamide moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Aqueous acids or bases are used to hydrolyze the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemistry
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide serves as a versatile building block for synthesizing more complex triazine derivatives. Its unique structure allows it to act as a reagent in organic synthesis processes. The compound's ability to participate in various chemical reactions makes it valuable for developing new materials and compounds.
Biology
The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that similar triazine derivatives can inhibit the growth of various microorganisms. The interaction between the compound and microbial enzymes may lead to significant biological effects.
- Anticancer Potential : Preliminary investigations suggest that this compound could inhibit tumor growth through its action on specific cellular pathways. In vitro studies demonstrated cytotoxic effects against several cancer cell lines .
Medicine
Research is ongoing to explore this compound's therapeutic potential for various diseases. Its ability to interact with specific molecular targets suggests it could be developed into a novel therapeutic agent. The compound's mechanism of action likely involves binding to nucleophilic sites on proteins and enzymes, potentially modulating their activity .
Industry
In industrial applications, this compound is being explored for its use in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it an attractive candidate for incorporation into new material formulations.
Case Study 1: Anticancer Activity
In vivo studies have demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models compared to controls. This suggests a promising avenue for further development as an anticancer therapeutic agent .
Case Study 2: Safety Profile Assessment
Toxicological evaluations indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies .
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazine ring and dimethylamino groups play a crucial role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide with analogous triazine and pyridine derivatives, focusing on structural features, synthetic pathways, and functional properties.
Structural Analogues in Triazine Chemistry
- Triazine Core Modifications: N-(4,6-disubstituted-1,3,5-triazin-2-yl)aminobenzoic acid derivatives (e.g., methyl 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate): These compounds share the triazine backbone but replace dimethylamino groups with phenylamino substituents. The benzoate ester enhances hydrophobicity, whereas the dimethylamino groups in the target compound improve solubility in polar solvents . N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine: This derivative features trichloromethyl groups, which increase electrophilicity and reactivity in cross-coupling reactions. In contrast, the dimethylamino groups in the target compound stabilize the triazine ring via resonance .
Pyridine-Based Pivalamide Analogues
Several pyridine derivatives with pivalamide substituents exhibit structural parallels (Table 1):
Key Differences :
- Substituent Effects: The target compound’s bis(dimethylamino) groups enhance electron density on the triazine ring compared to halogenated pyridine analogues, making it less reactive toward electrophilic substitution but more stable under basic conditions.
- Synthetic Accessibility: The synthesis of the target compound likely follows a pathway similar to methyl 4-((4,6-disubstituted-1,3,5-triazin-2-yl)amino)benzoate derivatives, involving condensation of cyanuric chloride with dimethylamine and subsequent pivalamide functionalization . Pyridine analogues, however, often require halogenation or formylation steps .
Notes
- The synthesis and characterization of this compound may benefit from crystallographic analysis using SHELX software for precise structural elucidation .
- Further experimental data on biological activity and stability are required to validate computational predictions .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide is a complex organic compound that exhibits significant biological activity. Its unique structure, characterized by a triazine ring with dimethylamino substitutions and a pivalamide moiety, positions it as a candidate for various applications in medicinal chemistry and agricultural science. The molecular formula of this compound is with a molecular weight of approximately 378.45 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic pathways, leading to various pharmacological effects such as inhibition or activation of biological processes. Compounds with similar structures have been shown to exhibit significant pharmacological properties, indicating the potential for this compound in drug development.
Pharmacological Properties
Research indicates that compounds containing triazine rings often demonstrate diverse biological activities, including anti-cancer properties, anti-inflammatory effects, and antimicrobial activities. The presence of the dimethylamino groups enhances the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy.
Case Studies
- Anticancer Activity : A study exploring compounds similar to this compound found that triazine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of triazine-based compounds against Gram-positive and Gram-negative bacteria. The study reported that modifications in the triazine structure could enhance antibacterial activity .
- Enzymatic Inhibition : Research has shown that certain triazine derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies demonstrated that these compounds could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .
Comparative Analysis of Similar Compounds
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Triazine Ring : Utilizing appropriate precursors to construct the triazine core.
- Substitution Reactions : Introducing dimethylamine groups through nucleophilic substitution.
- Amidation : Reacting the resulting compound with pivaloyl chloride to form the final amide structure.
In industrial settings, continuous flow reactors may be employed to optimize yield and purity through advanced purification techniques such as chromatography and recrystallization.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling pivaloyl chloride with a triazine precursor. Key steps include:
- Precursor preparation : Start with 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine.
- Methylation : Use formaldehyde or methyl iodide to introduce the methyl group.
- Amidation : React with pivaloyl chloride under inert conditions (N₂ atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Critical Parameters : Temperature control (<10°C) during amidation prevents decomposition. Solvent polarity impacts reaction kinetics and byproduct formation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino groups at positions 4 and 6, pivalamide linkage).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₂₆N₆O: 310.2174).
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystalline) .
Q. What are the key physicochemical properties relevant to its stability in experimental settings?
- Properties :
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, THF | Compatibility with biological assays |
| Melting Point | ~180–185°C (decomposes) | Storage conditions (avoid >150°C) |
| LogP | ~2.1 (predicted) | Membrane permeability studies |
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting Framework :
Assay Validation : Confirm assay reproducibility using positive/negative controls.
Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media to avoid protein binding) .
Q. How can multi-step synthesis be optimized for scalability without compromising purity?
- Process Design :
- Flow Chemistry : Continuous amidation reduces batch-to-batch variability.
- In-line Analytics : UV/Vis monitoring of intermediates to halt side reactions.
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale use .
Q. What mechanistic insights explain its selectivity in inhibiting specific enzymes?
- Hypothesis Testing :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare target vs. off-target interactions.
- X-ray Co-crystallography : Resolve ligand-enzyme interactions (e.g., hydrogen bonds with catalytic lysine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
